

Technical Guide: Calculation of the Theoretical Density of Titanium Diboride (TiB₂)

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Compound of Interest

Compound Name: Titanium diboride

Cat. No.: B577251

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Introduction

Titanium diboride (TiB₂) is an advanced ceramic material renowned for its exceptional hardness, high melting point, excellent wear resistance, and good thermal and electrical conductivity.[1][2] These properties make it a candidate for a wide range of demanding applications, including cutting tools, armor, crucibles for molten metals, and wear-resistant coatings.[2]

The theoretical density is a fundamental intrinsic property of a crystalline material, representing the maximum achievable density if the material were a perfect, defect-free single crystal.[3] It is calculated based on the material's crystal structure and the atomic weight of its constituent elements.[4] For materials scientists and engineers, the theoretical density serves as a critical benchmark for quality control, allowing for the quantification of porosity in sintered or manufactured parts, which significantly influences their mechanical and physical properties.[5] [6] This guide provides a comprehensive, step-by-step protocol for the calculation of the theoretical density of **Titanium Diboride**.

Fundamental Principles of Theoretical Density

The theoretical density (ρ) of a crystalline solid is determined by the mass of the atoms within a single unit cell and the volume of that unit cell. The relationship is expressed by the following general formula[4][7]:

$$\rho = (n * M) / (V_c * N_A)$$

Where:

- ρ = Theoretical density (typically in g/cm³)
- n = The number of formula units per unit cell
- M = The molar mass of the formula unit (g/mol)
- V_c = The volume of the unit cell (cm³)
- N_A = Avogadro's number (approximately $6.022 \times 10^{23} \text{ mol}^{-1}$)

To perform the calculation for TiB₂, one must first identify its crystal structure to determine the values for 'n' and the formula for 'V_c'.

Crystal Structure of Titanium Diboride (TiB₂)

Titanium diboride crystallizes in the hexagonal crystal system.[1][5] Its specific structure is the AlB₂-type, which belongs to the P6/mmm space group.[2][8][9] The unit cell contains one formula unit ($n=1$) of TiB₂. [2][9] The atomic positions within this hexagonal cell are defined with the Titanium (Ti) atom at the origin (0,0,0) and the two Boron (B) atoms at (1/3, 2/3, 1/2) and (2/3, 1/3, 1/2).[8][9]

The volume of a hexagonal unit cell (V_c) is calculated from its lattice parameters, 'a' and 'c', using the formula:

$$V_c = (\sqrt{3} / 2) * a^2 * c$$

Data Presentation: Required Parameters for Calculation

The accurate calculation of TiB₂'s theoretical density requires precise values for its atomic and structural parameters. These are summarized in the table below.

Parameter	Symbol	Value	Source(s)
Atomic Weight of Titanium	M_Ti	47.867 g/mol	[10][11][12]
Atomic Weight of Boron	M_B	10.811 g/mol	[13][14]
Molar Mass of TiB ₂	M_TiB ₂	69.522 g/mol	[9]
Lattice Parameter 'a' (at 20 °C)	a	3.0236 Å (3.0236 x 10 ⁻⁸ cm)	[9]
Lattice Parameter 'c' (at 20 °C)	c	3.2204 Å (3.2204 x 10 ⁻⁸ cm)	[9]
Formula Units per Unit Cell	n	1	[2][9]
Avogadro's Number	N_A	6.02214 x 10 ²³ mol ⁻¹	(Standard)

Detailed Calculation Protocol

This section provides a step-by-step methodology for calculating the theoretical density of TiB₂ using the parameters defined above.

Step 1: Calculate the Molar Mass (M) of the TiB₂ Formula Unit

The molar mass of the TiB₂ formula unit is the sum of the atomic weight of one titanium atom and two boron atoms.

- $M_{\text{TiB}_2} = M_{\text{Ti}} + (2 * M_{\text{B}})$
- $M_{\text{TiB}_2} = 47.867 \text{ g/mol} + (2 * 10.811 \text{ g/mol})$
- $M_{\text{TiB}_2} = 47.867 \text{ g/mol} + 21.622 \text{ g/mol}$
- $M_{\text{TiB}_2} = 69.489 \text{ g/mol}$

Note: The value of 69.522 g/mol from a NIST publication will be used for consistency with the high-precision lattice parameters from the same source.^[9]

Step 2: Calculate the Volume of the Hexagonal Unit Cell (V_c)

The volume of the unit cell is calculated using the lattice parameters 'a' and 'c'. It is crucial to convert the units from Angstroms (Å) to centimeters (cm) to obtain the final density in g/cm³.

- $V_c = (\sqrt{3} / 2) * a^2 * c$
- $V_c = (1.73205 / 2) * (3.0236 \text{ Å})^2 * (3.2204 \text{ Å})$
- $V_c = 0.866025 * (9.14217 \text{ Å}^2) * (3.2204 \text{ Å})$
- $V_c \approx 25.445 \text{ Å}^3$

Next, convert the volume from cubic angstroms (Å³) to cubic centimeters (cm³), knowing that 1 Å = 10⁻⁸ cm.

- $V_c (\text{cm}^3) = 25.445 * (10^{-8} \text{ cm})^3$
- $V_c = 2.5445 \times 10^{-23} \text{ cm}^3$

Step 3: Calculate the Theoretical Density (ρ) of TiB₂

Using the values for n, M, V_c , and N_A , the theoretical density can now be calculated.

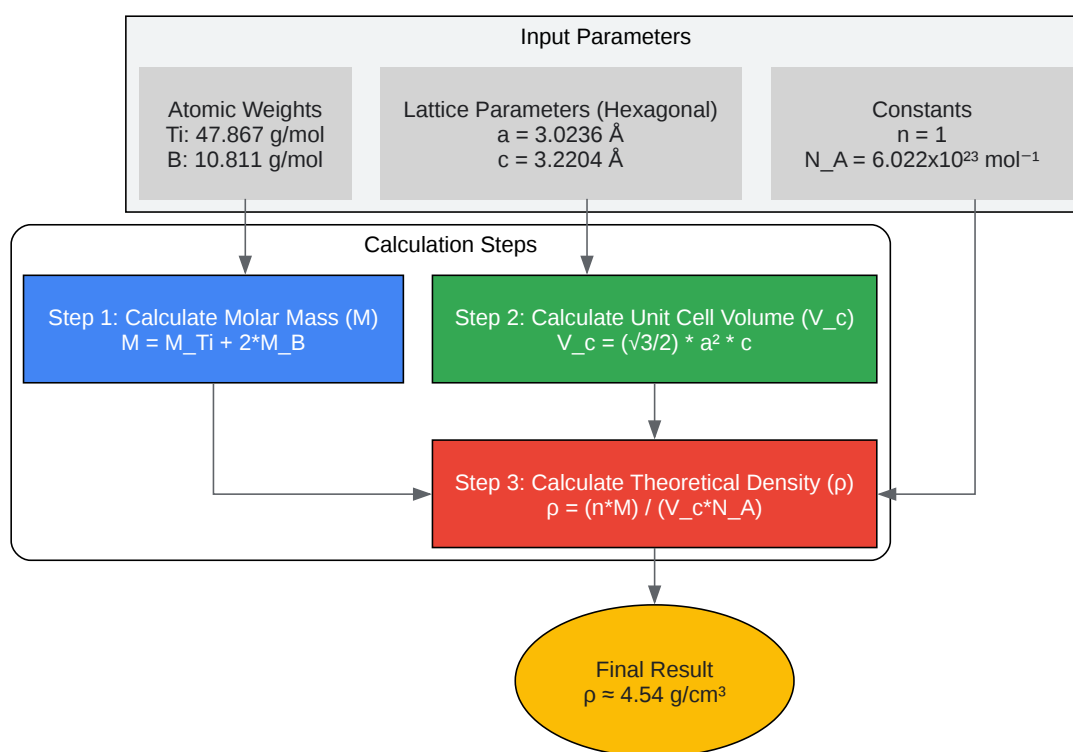
- $\rho = (n * M) / (V_c * N_A)$
- $\rho = (1 * 69.522 \text{ g/mol}) / (2.5445 \times 10^{-23} \text{ cm}^3 * 6.02214 \times 10^{23} \text{ mol}^{-1})$
- $\rho = 69.522 / (15.323) \text{ g/cm}^3$
- $\rho \approx 4.537 \text{ g/cm}^3$

The calculated theoretical density is approximately 4.54 g/cm³. A referenced value from the National Institute of Standards and Technology (NIST) reports the density as (4.500 ± 0.0032)

g/cm³ based on similar parameters.[9] The minor difference may arise from the specific precision of constants used in the original publication.

Visualization of Calculation Workflow

The logical flow of the theoretical density calculation, from fundamental constants to the final result, is illustrated in the diagram below.



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Caption: Logical workflow for the theoretical density calculation of TiB₂.

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